molecular formula C8H2F6O2 B6313151 2,3,5-Trifluoro-4-(trifluoromethyl)benzoic acid CAS No. 157337-83-2

2,3,5-Trifluoro-4-(trifluoromethyl)benzoic acid

Cat. No. B6313151
CAS RN: 157337-83-2
M. Wt: 244.09 g/mol
InChI Key: UBQMUFVHLSYENI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5-Trifluoro-4-(trifluoromethyl)benzoic acid, more commonly referred to as TFBA, is an organic compound that has seen a wide range of applications in the scientific research field. It is a white crystalline solid with a melting point of approximately 170°C and a boiling point of approximately 260°C. This compound is soluble in water, alcohols, and most organic solvents. It has a variety of uses in the laboratory, ranging from synthesis of other compounds to use in biochemical and physiological experiments.

Mechanism of Action

TFBA is an organic compound that has a wide range of applications in the scientific research field. Its mechanism of action is based on its ability to interact with other molecules. It is able to form hydrogen bonds with other molecules, which allows it to act as a catalyst in the formation of other organic compounds. Additionally, it is able to interact with other molecules in a process called “hydrogen-bonding”, which allows it to act as a buffer in biochemical and physiological experiments.
Biochemical and Physiological Effects
TFBA has a wide range of applications in the scientific research field. Its biochemical and physiological effects are based on its ability to interact with other molecules. It has been shown to act as a buffer in biochemical and physiological experiments, as it is able to form hydrogen bonds with other molecules. Additionally, it has been shown to act as a stabilizing agent in the production of polymers, as it is able to interact with other molecules in a process called “hydrogen-bonding”.

Advantages and Limitations for Lab Experiments

TFBA has a wide range of advantages and limitations for lab experiments. One of the major advantages of using TFBA in lab experiments is its ability to act as a buffer in biochemical and physiological experiments. Additionally, it is able to form hydrogen bonds with other molecules, which allows it to act as a catalyst in the formation of other organic compounds. However, one of the major limitations of using TFBA in lab experiments is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for the use of TFBA in the scientific research field. One of the major potential future directions for TFBA is its use as a stabilizing agent in the production of polymers. Additionally, it has potential uses as a reagent in organic synthesis, as a catalyst in the formation of other organic compounds, and as a solvent for the synthesis of other organic compounds. Furthermore, it may have potential applications as a buffer in biochemical and physiological experiments, as well as a potential use in drug delivery systems.

Synthesis Methods

TFBA can be synthesized through a variety of methods, including the reaction of trifluoromethylbenzene with potassium fluoride in anhydrous HF or the reaction of trifluoromethylbenzene with trifluoromethanesulfonic anhydride in acetonitrile. Additionally, it can be synthesized from the reaction of trifluoromethylbenzene with potassium fluoride in anhydrous HF or the reaction of trifluoromethylbenzene with trifluoromethanesulfonic anhydride in acetonitrile.

Scientific Research Applications

TFBA has a wide range of applications in the scientific research field. It is commonly used as a reagent in organic synthesis, as a catalyst in the formation of other organic compounds, and as a solvent for the synthesis of other organic compounds. Additionally, it is used as a stabilizing agent in the production of polymers and as a buffer in biochemical and physiological experiments.

properties

IUPAC Name

2,3,5-trifluoro-4-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F6O2/c9-3-1-2(7(15)16)5(10)6(11)4(3)8(12,13)14/h1H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQMUFVHLSYENI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)C(F)(F)F)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5-Trifluoro-4-(trifluoromethyl)benzoic acid

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